![molecular formula C12H17NOS B14648910 S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate CAS No. 51542-16-6](/img/structure/B14648910.png)
S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a dimethylcarbamothioate group attached to a 2,5-dimethylphenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate typically involves the reaction of 2,5-dimethylbenzyl chloride with dimethylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature.
Substitution: Various nucleophiles (e.g., amines, thiols); solvents like dichloromethane or ethanol; temperatures ranging from 0-50°C.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted carbamothioates.
Applications De Recherche Scientifique
Chemistry: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can be used to study the inhibition of specific enzymes involved in metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to inhibit certain enzymes makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various active ingredients.
Mécanisme D'action
The mechanism of action of S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparaison Avec Des Composés Similaires
- S-[(2,5-Dimethylphenyl)methyl] ethanethioate
- S-[(2,5-Dimethylphenyl)methyl] propanethioate
Comparison: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and enzyme inhibition profiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
51542-16-6 |
|---|---|
Formule moléculaire |
C12H17NOS |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
S-[(2,5-dimethylphenyl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-9-5-6-10(2)11(7-9)8-15-12(14)13(3)4/h5-7H,8H2,1-4H3 |
Clé InChI |
BJSGMLUJTRRVGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CSC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)
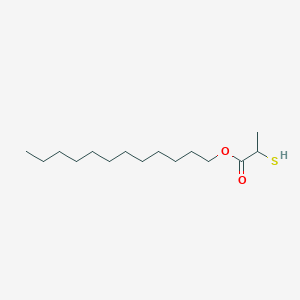
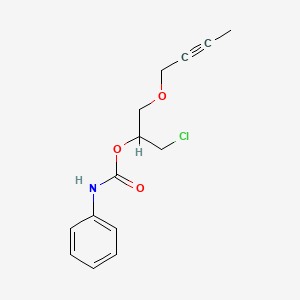
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)
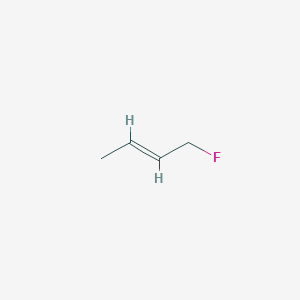
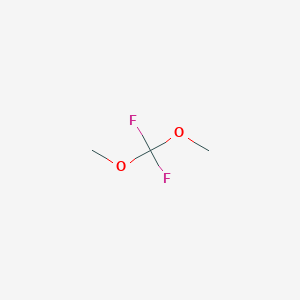
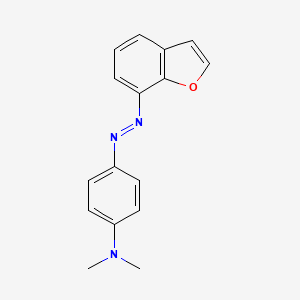
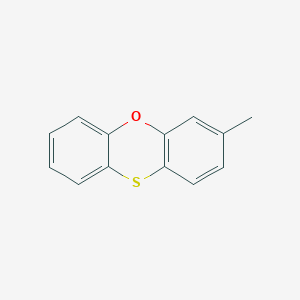
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
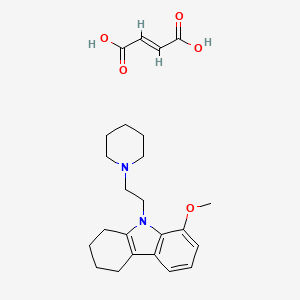

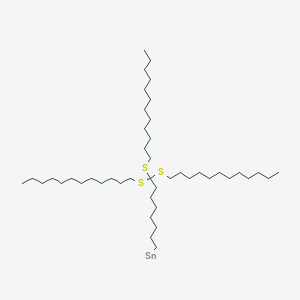
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
